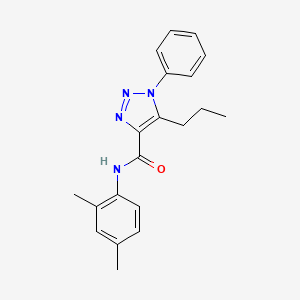

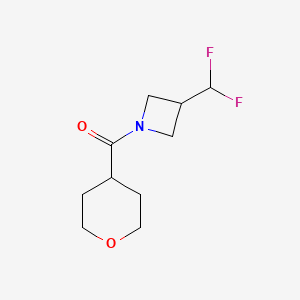

N-benzyl-N-(cyanomethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(cyanomethyl)prop-2-enamide, also known as benzyl cyanomethylacrylamide, is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is a member of the acrylamide family and is used in various fields, such as polymer chemistry, drug discovery, and material science. In

Scientific Research Applications

Stereoselective Synthesis of Nitrogen Heterocycles

One application involves the stereoselective synthesis of nitrogen heterocycles through benzyne-[2 + 2] cycloadditions with enamides. This process enables the rapid assembly of complex nitrogen-containing structures, highlighting the molecule's role in constructing pharmacologically relevant heterocycles (Feltenberger et al., 2009).

Synthesis of N-(2-cyanoaryl)benzamides and Quinazolinones

N-benzyl-N-(cyanomethyl)prop-2-enamide is involved in the palladium-catalyzed synthesis of N-(2-cyanoaryl)benzamides. This process uses aryl bromides and aminobenzonitriles to produce amides and quinazolinones, compounds with potential pharmacological activities (Wu et al., 2014).

Antiviral Applications

The compound has shown promise as an antiviral agent, specifically against Zika virus. It inhibits Zika virus replication by blocking the formation of the viral replication compartment. This represents a novel approach to developing antivirals for diseases with significant public health impact (Riva et al., 2021).

Colorimetric Sensing of Fluoride Anions

This compound derivatives have been developed for the colorimetric sensing of fluoride anions. This application is crucial for environmental monitoring and public health, given the importance of detecting fluoride levels in drinking water (Younes et al., 2020).

Catalysis and Organic Synthesis

This molecule serves as a precursor or intermediate in various catalytic and synthetic processes, such as rhodium-catalyzed cycloaddition and palladium-catalyzed C-H amination. These reactions are fundamental for constructing complex organic molecules, including pharmaceuticals and materials (Hyster & Rovis, 2010).

properties

IUPAC Name |

N-benzyl-N-(cyanomethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-12(15)14(9-8-13)10-11-6-4-3-5-7-11/h2-7H,1,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUNHESQOWXHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC#N)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2472428.png)

![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)

![5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2472442.png)